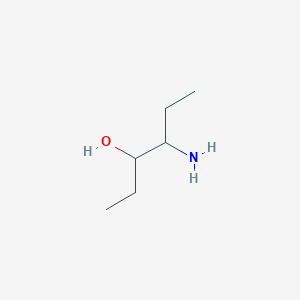

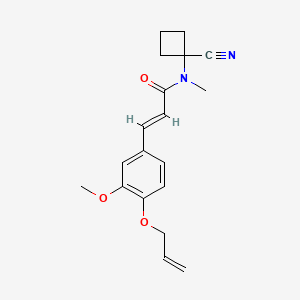

![molecular formula C12H13N3O4S B2691666 1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene CAS No. 898656-31-0](/img/structure/B2691666.png)

1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as ESI or ESI-MS, and it is a widely used reagent in mass spectrometry.

Applications De Recherche Scientifique

1. Ionic Liquids and Solvent Systems

Ionic liquids, such as those based on imidazolium, have been extensively studied for their unique properties, including solvating abilities, thermal stability, and low volatility. Research by Ostadjoo et al. (2018) on 1-Ethyl-3-Methylimidazolium Acetate highlights the importance of understanding the toxicity and environmental impact of ionic liquids before large-scale industrial utilization. This underscores the relevance of studying compounds like 1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene for potential applications in green chemistry and solvent systems (Ostadjoo et al., 2018).

2. Nitroaromatic Compounds in Medicinal Chemistry

Nitroimidazoles, closely related to the compound , are active areas of research in medicinal chemistry due to their broad spectrum of biological activities. Li et al. (2018) reviewed the applications of nitroimidazole compounds in antitumor, antibacterial, antifungal, antiparasitic, antitubercular, and antihypertensive drugs, demonstrating the compound's potential relevance in drug development (Li et al., 2018).

3. Photochemistry and Sensing Applications

The study of luminescent micelles for sensing applications, particularly for nitroaromatic explosives, by Paria et al. (2022) suggests that compounds with nitrobenzene moieties, such as 1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene, could have potential applications in developing sensors for hazardous materials. The research highlights the importance of understanding the physicochemical interactions between host systems and nitroaromatic compounds (Paria et al., 2022).

Mécanisme D'action

Target of Action

It’s worth noting that 2-ethyl-4-methylimidazole, a related compound, is widely used in epoxy systems as a curing agent .

Mode of Action

It’s known that imidazole derivatives can react with epoxy groups to form adducts, which then react with another epoxy group to form an ionic compound . This compound serves as the initiator of the curing reaction .

Biochemical Pathways

It’s plausible that the compound could influence the curing process of epoxy resins, given the known activity of related imidazole derivatives .

Result of Action

It’s plausible that the compound could influence the physical properties of materials, such as epoxy resins, if it acts similarly to related imidazole derivatives .

Propriétés

IUPAC Name |

2-ethyl-4-methyl-1-(3-nitrophenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-5-10(7-11)15(16)17/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGLJLDMBHUENF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2691584.png)

![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)

![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)